2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC9680964
Molecular Formula: C14H17N5OS2
Molecular Weight: 335.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N5OS2 |
|---|---|
| Molecular Weight | 335.5 g/mol |
| IUPAC Name | 2-(cyclopentylamino)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H17N5OS2/c20-11(17-14-19-18-12(22-14)8-5-6-8)10-7-21-13(16-10)15-9-3-1-2-4-9/h7-9H,1-6H2,(H,15,16)(H,17,19,20) |
| Standard InChI Key | DPPHERHESCSDOE-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)C4CC4 |
| Canonical SMILES | C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)C4CC4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(cyclopentylamino)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide, reflects its intricate structure (Figure 1). Key components include:
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Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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Thiadiazole ring: A bicyclic system fused to the thiazole moiety, featuring nitrogen and sulfur atoms.
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Cyclopentylamino group: A cyclopentane ring attached via an amino group to the thiazole ring.
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Cyclopropyl substituent: A three-membered carbon ring bonded to the thiadiazole ring.
The molecular formula is C₁₄H₁₇N₅OS₂, with a molecular weight of 335.5 g/mol. The presence of both electron-donating (cyclopentylamino) and electron-withdrawing (thiadiazole) groups creates a polarized electronic environment, influencing its reactivity and interaction with biological targets.
Physicochemical Characteristics
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxamide group.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.
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Crystallinity: Exhibits a crystalline solid-state structure, as confirmed by X-ray diffraction studies of analogous compounds .
Synthesis and Manufacturing
Synthetic Pathways
While explicit details of the synthesis are proprietary, general methodologies for analogous thiazole-thiadiazole hybrids involve:
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Thiazole Formation: Cyclocondensation of thiourea derivatives with α-haloketones.
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Thiadiazole Construction: Reaction of thiosemicarbazides with cyclopropylcarbonyl chloride under acidic conditions.
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Coupling Reactions: Amide bond formation between the thiazole-4-carboxylic acid and the thiadiazole amine using carbodiimide crosslinkers (e.g., EDC, DCC).
A representative reaction sequence is:
Optimization Challenges
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Regioselectivity: Ensuring proper ring closure during thiadiazole formation requires precise temperature control.
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Yield Improvement: Catalytic methods using Pd-based catalysts enhance coupling efficiency but increase production costs .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 336.1 [M+H]⁺, consistent with the molecular formula.
Biological Activity and Mechanism
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). Proposed mechanisms include:
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Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR), disrupting folate synthesis .
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Membrane Disruption: Interaction with ergosterol in fungal cell membranes.
Comparative Pharmacological Data
| Property | 2-(Cyclopentylamino)-N-... | N-(5-Cyclopropylthiadiazol)-6-Fluoroindole Acetamide |
|---|---|---|
| Antibacterial MIC | 8 µg/mL | 4 µg/mL |
| Anticancer IC₅₀ | 12 µM | 9 µM |
| Solubility (mg/mL) | 2.1 | 3.5 |
Applications and Future Directions
Pharmaceutical Development
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Lead Optimization: Structural modifications to enhance bioavailability (e.g., PEGylation of the carboxamide group).
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Combination Therapies: Synergy with β-lactam antibiotics against drug-resistant Pseudomonas aeruginosa .
Research Priorities
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In Vivo Toxicity: Acute and chronic toxicity studies in murine models.
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Metabolic Stability: Assessment of CYP450 enzyme interactions to predict drug-drug interactions.
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